1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one
Description
1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one is a heterocyclic compound featuring a fused furopyrimidine core. Its structure includes a furan ring fused to a pyrimidine moiety, with substituents at positions 4 (hydroxy), 5 (acetyl), and 6 (methyl) (Fig. 1). The molecular formula is tentatively inferred as C₉H₈N₂O₃ based on nomenclature patterns and structural analysis, though discrepancies in the provided evidence (e.g., conflicting CAS or molecular weight data in ) suggest caution in interpreting physicochemical parameters without experimental validation .
Properties
IUPAC Name |
5-acetyl-6-methyl-3H-furo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-4(12)6-5(2)14-9-7(6)8(13)10-3-11-9/h3H,1-2H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNBUJVPZNBWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=CNC2=O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the furo[2,3-d]pyrimidine core . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Molecular formula inferred; discrepancies noted in (e.g., CAS 114.19 likely erroneous).
Key Observations:
Core Heterocycle Differences :
- The target compound contains a furopyrimidine core (oxygen in the fused ring), whereas analogs like Compounds 26, 29, and 34 feature pyrrolopyrimidine (nitrogen in the fused ring). This substitution alters electronic properties, with furan’s oxygen reducing basicity compared to pyrrole’s nitrogen .
- Compounds in –8 utilize dihydropyrimidine scaffolds, which are partially saturated and often modified with sulfur (e.g., sulfanylidene groups) .
Fluorine and trifluoromethyl substituents in Compounds 34 and 30 () increase metabolic stability and lipophilicity, traits absent in the target compound .
Synthetic Accessibility: Pyrrolopyrimidine derivatives (e.g., Compound 23 in ) achieve higher yields (78%) compared to dihydropyrimidinones (17% for Compound 30 in ), suggesting reactivity challenges with saturated cores .
Biological Activity
1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.20 g/mol
This compound features a furo[2,3-d]pyrimidine core with a hydroxyl group and a methyl substituent, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and methyl groups enhance binding affinity to these targets, leading to modulation of their activity. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : It may also interact with various receptors, influencing signal transduction pathways that regulate cell function.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has demonstrated inhibitory effects on cancer cell lines such as breast cancer (MCF7) and lung cancer (A549), with IC50 values indicating significant potency.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest |
These findings suggest that the compound could serve as a lead for the development of new anticancer agents.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies have indicated strong binding affinities to the main protease (MPro) of the virus, suggesting potential as a therapeutic agent against COVID-19.
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| MPro | -8.5 |
This binding energy indicates a favorable interaction that could inhibit viral replication.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on human cancer cell lines. Results showed significant reduction in cell viability and induction of apoptosis via caspase activation pathways.
- Investigation of Antiviral Properties : Another study focused on the compound's interaction with SARS-CoV-2 proteins using computational methods. The results suggested that it could be a candidate for further development as an antiviral drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
